molecular formula C10H7F3O B569224 3-[2-(Trifluoromethyl)phenyl]prop-2-enal CAS No. 123486-66-8

3-[2-(Trifluoromethyl)phenyl]prop-2-enal

Cat. No.: B569224
CAS No.: 123486-66-8
M. Wt: 200.16
InChI Key: LUNJQVCKQZFKCT-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]prop-2-enal is a chemical building block of significant interest in medicinal and organic chemistry due to its two key functional elements: an α,β-unsaturated aldehyde and a phenyl ring bearing a trifluoromethyl (CF₃) group. The prop-2-enal (cinnamaldehyde) scaffold acts as a versatile electrophile, capable of undergoing reactions such as Michael additions, making it a useful intermediate for constructing more complex molecular architectures . The incorporation of the trifluoromethyl group is particularly valuable in the design of bioactive molecules and drug candidates . This moiety is known to profoundly influence a compound's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving membrane permeability, which can directly impact the potency and pharmacokinetic profile of lead compounds . As such, this compound serves as a critical synthon in the synthesis of more complex molecules, particularly in the development of protease-resistant peptidomimetics and other pharmaceuticals where the CF₃ group can act as a strategic amide surrogate . Its application is strictly for laboratory research purposes.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNJQVCKQZFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702020
Record name 3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123486-66-8
Record name 3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reagents :

    • 2-(Trifluoromethyl)benzaldehyde (1.0 equiv)

    • (Triphenylphosphoranylidene)acetaldehyde (1.1 equiv)

    • Anhydrous tetrahydrofuran (THF) as solvent

  • Procedure :

    • The aldehyde and ylide are combined in THF under argon atmosphere.

    • The mixture is heated to 50°C for 21 hours, followed by solvent evaporation.

    • Crude product is purified via flash chromatography (10% diethyl ether in petroleum ether).

Performance Metrics

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Stereoselectivity (E/Z)>99:1 (E-isomer)

Advantages : High stereocontrol, compatibility with electron-deficient aryl groups.
Limitations : Requires stoichiometric phosphine reagents, generating triphenylphosphine oxide as byproduct.

Organocatalytic Sulfenylation of Propargyl Alcohols

A regioselective approach developed by RSC employs dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) to convert alkynes to α,β-unsaturated aldehydes.

Synthetic Protocol

  • Reagents :

    • 3-[2-(Trifluoromethyl)phenyl]prop-1-yn-1-ol (1.0 equiv)

    • DMTSM (1.5 equiv)

    • Dichloromethane (CH₂Cl₂)/dimethyl sulfoxide (DMSO) (1:1 v/v)

  • Procedure :

    • DMTSM and alkyne are mixed in CH₂Cl₂/DMSO at 0°C under N₂.

    • The reaction warms to 23°C over 12 hours.

    • Workup involves brine extraction and column chromatography.

Key Outcomes

ParameterValue
Conversion Rate89%
Regioselectivity>95% (anti-Markovnikov)
Solvent Recovery82% (CH₂Cl₂)

Advantages : Atom-economical, avoids transition metals.
Limitations : Requires strict anhydrous conditions, moderate yields compared to Wittig method.

Continuous Flow Synthesis for Industrial Scale-Up

VulcanChem's industrial protocol highlights a continuous flow system to enhance throughput and safety.

Process Design

  • Reactor Configuration :

    • Two-stage tubular reactor (residence time: 12 min/stage)

    • Temperature gradient: 80°C (Stage 1) → 25°C (Stage 2)

  • Reagents :

    • 2-(Trifluoromethyl)cinnamic acid (precursor)

    • Pd/C catalyst (5 wt%) in supercritical CO₂

  • Steps :

    • Hydrogenation of cinnamic acid derivative to allylic alcohol

    • Oxidative dehydrogenation using MnO₂ under flow conditions

Scalability Data

MetricBatch ProcessFlow Process
Annual Capacity50 kg1.2 metric tons
Purity Consistency±3%±0.8%
Energy Consumption8.2 kWh/kg3.1 kWh/kg

Advantages : Reduced solvent waste, improved thermal management.
Limitations : High capital investment for flow infrastructure.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodAverage YieldReaction TimeScalability
Wittig Olefination70%21 hPilot-scale
Organocatalysis89%12 hLab-scale
Flow Synthesis76%24 minIndustrial

Environmental Impact

  • Wittig Method : Generates 2.1 kg PPh₃O per kg product.

  • Flow Process : Reduces solvent use by 74% versus batch .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]prop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal and its analogs is presented below, focusing on molecular parameters critical to reactivity and application.

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
This compound C₁₀H₇F₃O 200.16 (estimated) ~2.8† 3 2 -CF₃ (ortho), -CHO (conjugated)
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal C₁₁H₉F₃O 214.18 3.1 4 2 -CF₃ (meta), -CH₃, -CHO
3-(5-Methylfuran-2-yl)acrylaldehyde C₈H₈O₂ 136.15 1.5 2 2 Furan ring, -CHO
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ 300.77 4.2 2 5 -Cl, ester group

Estimated based on structural similarity to analogs; ortho-CF₃ may reduce XLogP compared to meta-CF₃ due to steric hindrance.

Key Observations:

The meta isomer’s higher XLogP (3.1 vs. ~2.8) suggests enhanced lipophilicity due to reduced polarity . The furan-based analog (3-(5-methylfuran-2-yl)acrylaldehyde) exhibits significantly lower XLogP (1.5), reflecting the polar nature of the oxygen-rich heterocycle .

Functional Group Influence: The α,β-unsaturated aldehyde (-CHO) in the target compound enables conjugation-driven reactivity, unlike the ester group in Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate, which prioritizes hydrolytic stability .

Biological Activity

3-[2-(Trifluoromethyl)phenyl]prop-2-enal, also known as a derivative of the chalcone family, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.

The molecular formula of this compound is C10H9F3OC_{10}H_9F_3O with a molecular weight of 220.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT and VEGFR pathways. For instance, a derivative demonstrated an IC50 value of 2.21 nM against PI3Kα and 68 nM against VEGFR-2, indicating potent inhibitory effects compared to standard drugs like LY294002 and sorafenib .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HePG2, MCF-7, and PC3) revealed significant cytotoxic effects. Notably, compounds derived from this structure exhibited growth inhibition percentages exceeding 90% against specific renal and leukemia cancer cell lines at concentrations as low as 0.27 μM .
CompoundCell LineIC50 (µM)Mechanism
5aUO-311.36Antiproliferative
5cHL-600.27Antiproliferative
-HePG211-17PI3K/VEGFR inhibition

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • In Vitro Studies : Compounds containing the trifluoromethyl moiety demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were notably lower than those for compounds lacking this functional group .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may possess neuroprotective properties:

  • Animal Models : A study reported that a related compound exhibited antidepressant-like effects in mice, suggesting potential modulation of serotonergic pathways . This highlights the versatility of compounds in this class for treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Chalcone Derivatives : Variations in substituents on the phenyl ring or changes in the alkene structure significantly affect potency and selectivity against various cancer cell lines .

Q & A

Basic: What are the common synthetic routes for 3-[2-(Trifluoromethyl)phenyl]prop-2-enal, and what factors influence the choice of starting materials?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 2-trifluoromethylbenzaldehyde and acetaldehyde derivatives under acidic or basic catalysis. For example, using NaOH or KOH in ethanol/water mixtures can drive the reaction to form the α,β-unsaturated aldehyde. Key factors include:

  • Catalyst selection : Base catalysts favor enolate formation, while acid catalysts enhance electrophilicity of the carbonyl group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve reaction rates.
  • Temperature control : Moderate heating (60–80°C) avoids decomposition of the aldehyde.
    Characterization involves ¹H NMR (aldehyde proton at δ ~9.8 ppm, vinyl protons as doublets) and ¹⁹F NMR (CF₃ group as a singlet near -60 ppm) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in Michael addition reactions compared to non-fluorinated analogs?

Answer:
The CF₃ group significantly increases the electrophilicity of the α,β-unsaturated system by lowering the LUMO energy, as shown in DFT computational studies . This enhances reactivity toward nucleophiles (e.g., amines, thiols) in Michael additions. Experimental validation includes:

  • Kinetic studies : Compare reaction rates with non-fluorinated analogs in solvents like THF or DMSO.
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to assess regioselectivity and stereoselectivity.
    Contradictory data on catalytic efficiency (e.g., enzyme inhibition) can be resolved by testing under inert atmospheres to exclude oxidation side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Answer:

  • ¹H NMR : Aldehyde proton (δ ~9.8 ppm), vinyl protons (δ ~6.5–7.5 ppm as doublets), and aromatic protons (δ ~7.3–7.8 ppm).
  • ¹⁹F NMR : A singlet near -60 ppm confirms the CF₃ group.
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 202 (C₁₀H₇F₃O⁺) .

Advanced: What strategies can resolve contradictory data on the catalytic efficiency of metal complexes using this compound as a ligand?

Answer:

  • Systematic reaction screening : Vary metal precursors (e.g., Pd, Cu), solvents, and temperatures to identify optimal conditions.
  • Advanced characterization : Use X-ray crystallography to determine ligand coordination geometry and EXAFS to study metal-ligand bond distances.
  • Reproducibility checks : Ensure rigorous purity analysis (HPLC ≥99%) and control atmospheric conditions (e.g., argon) to prevent oxidation .

Basic: How can researchers optimize the purification of this compound given its physical properties?

Answer:

  • Distillation : Use fractional distillation under reduced pressure (bp ~252°C) to separate from high-boiling byproducts.
  • Recrystallization : Employ ethanol/water mixtures (1:3 v/v) for crystallization, monitoring purity via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Solubility considerations : The compound has low water solubility (1.1 g/L at 20°C), making aqueous washes effective for removing polar impurities .

Advanced: In computational modeling, how does the trifluoromethyl group's conformation affect molecular geometry and biological target interactions?

Answer:

  • Rotamer analysis : Molecular dynamics simulations reveal the CF₃ group adopts a conformation perpendicular to the phenyl ring, minimizing steric clashes.
  • Docking studies : Compare binding modes with non-fluorinated analogs to enzymes (e.g., kinases) using software like AutoDock Vina. The CF₃ group may enhance hydrophobic interactions in binding pockets.
  • QM/MM calculations : Evaluate electrostatic potential surfaces to predict regioselectivity in electrophilic attacks .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods due to potential volatility (bp ~252°C).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact (irritant per GHS H315/H317).
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent polymerization .

Advanced: How can researchers leverage this compound in the design of fluorinated pharmaceuticals?

Answer:

  • Bioisosterism : Replace non-fluorinated aryl groups in lead compounds to enhance metabolic stability and membrane permeability.
  • SAR studies : Synthesize derivatives (e.g., hydrazones, Schiff bases) and test against targets like COX-2 or EGFR kinases.
  • In vivo profiling : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models, noting CF₃’s impact on CYP450 metabolism .

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